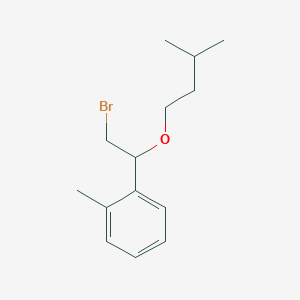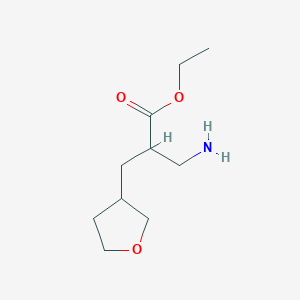
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate typically involves the reaction of ethyl 3-bromo-2-((tetrahydrofuran-3-yl)methyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-2-((tetrahydrofuran-2-yl)methyl)propanoate
- Ethyl 3-amino-2-((tetrahydrofuran-4-yl)methyl)propanoate
- Ethyl 3-amino-2-((tetrahydropyran-3-yl)methyl)propanoate
Uniqueness
Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is unique due to the specific positioning of the tetrahydrofuran ring, which influences its chemical reactivity and biological activity. The presence of the amino group and ester group in this specific configuration allows for a diverse range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h8-9H,2-7,11H2,1H3 |
Clé InChI |
FWFJRSKBVYGJHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CCOC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


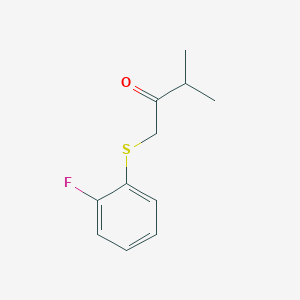
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)

![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
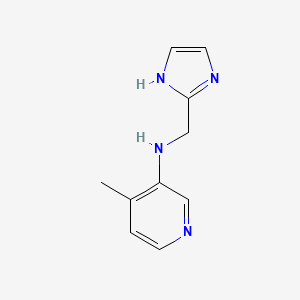
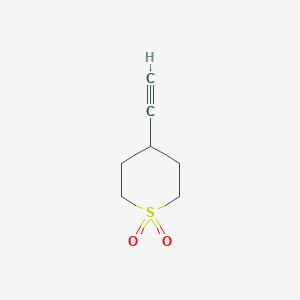
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)

![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
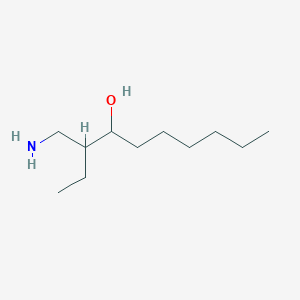
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
